molecular formula C9H9ClN2O4 B2354085 4-Chloro-2-nitro-DL-phenylalanine CAS No. 56433-05-7

4-Chloro-2-nitro-DL-phenylalanine

Cat. No. B2354085
CAS RN: 56433-05-7
M. Wt: 244.63
InChI Key: UANMRKQAHHCMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-nitro-DL-phenylalanine is a chemical compound with the molecular formula C9H9ClN2O4 . It is an artificially produced compound and is known to be an irreversible tryptophan hydroxylase inhibitor . It acts pharmacologically to deplete endogenous levels of serotonin .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitro-DL-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 244.63 .


Physical And Chemical Properties Analysis

4-Chloro-2-nitro-DL-phenylalanine is a white to yellow solid . It has a molecular weight of 244.63 . The compound is stored at a temperature of +4°C .

Scientific Research Applications

  • Tryptophan Hydroxylase 1 (TPH1) Inhibition

    • Application : 4-Chloro-2-nitro-DL-phenylalanine is used as a TPH1 inhibitor to treat kras+ male zebrafish .
    • Method : The compound is administered to the zebrafish as part of their treatment regimen .
    • Results : The specific outcomes of this treatment are not detailed in the available resources .
  • Induction of Insomnia in Rat Models

    • Application : This compound is used to induce insomnia in rat models for sleep research .
    • Method : The compound is likely administered to the rats, but the specific procedures and parameters are not detailed in the available resources .
    • Results : The specific outcomes of these insomnia studies are not detailed in the available resources .
  • Serotonin Effect Examination in Embryos

    • Application : 4-Chloro-2-nitro-DL-phenylalanine is used to treat embryos to examine its effect on serotonin .
    • Method : The compound is likely administered to the embryos, but the specific procedures and parameters are not detailed in the available resources .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Selection of Enterococcus faecalis Transformants

    • Application : This compound is used for the selection of Enterococcus faecalis transformants with pESentA32 plasmid .
    • Method : The compound is likely administered to the bacteria, but the specific procedures and parameters are not detailed in the available resources .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Feeding Flies to Explore Serotonin Effect

    • Application : 4-Chloro-2-nitro-DL-phenylalanine is used to feed flies to explore the effect of serotonin .
    • Method : The compound is likely administered to the flies as part of their diet, but the specific procedures and parameters are not detailed in the available resources .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Inflammation Reduction in Lung Tissue
    • Application : This compound is used to improve the inflammation of lung tissue .
    • Method : The compound is likely administered to the subjects, but the specific procedures and parameters are not detailed in the available resources .
    • Results : The specific outcomes of these studies are not detailed in the available resources .

Safety And Hazards

The safety data sheet for 4-Chloro-2-nitro-DL-phenylalanine indicates that it is toxic . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of contact, it is advised to wash with copious amounts of water and remove contaminated clothing .

properties

IUPAC Name

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANMRKQAHHCMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-nitro-DL-phenylalanine

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-chloro-2-nitrobenzyl chloride and diethylacetamidomalonate according to the procedures described by Davis, A. L.; et al, in Arch. Biochem, Biophys., 102, 48 (1963).
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